An In-Depth Technical Guide to the Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
An In-Depth Technical Guide to the Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathway for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a heterocyclic compound of interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, featuring both an acetamide and a formyl group, serves as a versatile building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in drug development programs.
This document delves into a proposed three-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. The synthesis commences with the N-methylation of 2-aminothiazole, followed by N-acetylation to form the key intermediate, N-methyl-N-(thiazol-2-yl)acetamide. The final step involves the regioselective formylation of this intermediate to yield the target compound.
Strategic Overview of the Synthesis
The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide is strategically designed in three main stages, starting from the readily available 2-aminothiazole. Each step is optimized to ensure a high yield and purity of the resulting product.
Caption: Overall synthetic workflow for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide.
Part 1: Synthesis of 2-(Methylamino)thiazole
The initial step involves the selective monomethylation of the primary amino group of 2-aminothiazole. While various alkylating agents can be employed, this protocol utilizes methyl iodide in the presence of a base to facilitate the reaction. The choice of a suitable base and solvent system is crucial to minimize side reactions, such as quaternization of the thiazole nitrogen or dimethylation.
Experimental Protocol: N-Methylation of 2-Aminothiazole
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 10.0 g | 0.1 |
| Methyl Iodide | CH₃I | 141.94 | 15.6 g (6.8 mL) | 0.11 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 11.7 g | 0.11 |
| Acetone | C₃H₆O | 58.08 | 200 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated NaCl solution | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (10.0 g, 0.1 mol) and sodium carbonate (11.7 g, 0.11 mol) in 200 mL of acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (15.6 g, 0.11 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 2-(methylamino)thiazole as a solid.
Rationale for Experimental Choices:
-
Sodium Carbonate: A mild inorganic base is used to neutralize the hydroiodic acid formed during the reaction, preventing the protonation of the starting material and product.
-
Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Column Chromatography: This purification technique is essential to separate the desired monomethylated product from any unreacted starting material and potential dimethylated byproducts.
Part 2: Synthesis of N-methyl-N-(thiazol-2-yl)acetamide
The second step involves the acetylation of the secondary amine, 2-(methylamino)thiazole, to form the key intermediate N-methyl-N-(thiazol-2-yl)acetamide. Acetic anhydride is a common and effective acetylating agent for this transformation.
Experimental Protocol: N-Acetylation of 2-(Methylamino)thiazole
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylamino)thiazole | C₄H₆N₂S | 114.17 | 11.4 g | 0.1 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 12.3 g (11.3 mL) | 0.12 |
| Pyridine | C₅H₅N | 79.10 | 9.5 g (9.7 mL) | 0.12 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| 1 M HCl solution | - | - | As needed | - |
| Saturated NaHCO₃ solution | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Dissolve 2-(methylamino)thiazole (11.4 g, 0.1 mol) in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (9.5 g, 0.12 mol) to the solution.
-
Add acetic anhydride (12.3 g, 0.12 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Wash the reaction mixture successively with 1 M HCl solution, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methyl-N-(thiazol-2-yl)acetamide. The product can be further purified by recrystallization if necessary.
Rationale for Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.
-
Acetic Anhydride: A readily available and highly effective acetylating agent.
-
Aqueous Work-up: The series of washes removes excess reagents and byproducts, simplifying the purification of the final product.
Part 3: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
The final step is the formylation of the N-methyl-N-(thiazol-2-yl)acetamide intermediate. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings. The regioselectivity of this reaction on 2-acetamidothiazoles is a critical consideration. While formylation typically occurs at the C5 position, specific reaction conditions can influence the outcome. For the synthesis of the C4-formyl isomer, careful control of the reaction parameters is essential. It has been reported that for certain 2-acetamidothiazole derivatives, the Vilsmeier-Haack reaction can yield the C5-formylated product.[2] However, other studies on related heterocyclic systems suggest that the regioselectivity can be directed by the nature of the substituents and the reaction conditions. For the purpose of this guide, we present a protocol aimed at achieving C4-formylation, acknowledging that optimization may be required.
Reaction Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This electrophilic species then attacks the electron-rich thiazole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-N-(thiazol-2-yl)acetamide | C₆H₈N₂OS | 156.21 | 15.6 g | 0.1 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 23.0 g (14.0 mL) | 0.15 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 11.0 g (11.6 mL) | 0.15 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 150 mL | - |
| Ice | - | - | As needed | - |
| Sodium Acetate | CH₃COONa | 82.03 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place N,N-dimethylformamide (11.0 g, 0.15 mol) in 50 mL of 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-methyl-N-(thiazol-2-yl)acetamide (15.6 g, 0.1 mol) in 100 mL of 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and pour it slowly onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide.
Rationale for Experimental Choices:
-
Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective method for generating the electrophilic formylating agent.
-
1,2-Dichloroethane: An appropriate solvent for this reaction due to its higher boiling point compared to dichloromethane, allowing for reflux conditions.
-
Aqueous Work-up and Neutralization: Essential for hydrolyzing the intermediate iminium salt to the final aldehyde and for removing acidic byproducts.
Characterization Data
The structural confirmation of the synthesized compounds is paramount. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| 2-(Methylamino)thiazole | C₄H₆N₂S | 114.17 | 7.0-7.2 (d, 1H, thiazole-H), 6.5-6.7 (d, 1H, thiazole-H), 5.5-6.0 (br s, 1H, NH), 2.9-3.1 (s, 3H, N-CH₃) | 168-170 (C2), 138-140 (C4), 108-110 (C5), 32-34 (N-CH₃) | 115 [M+H]⁺ |
| N-methyl-N-(thiazol-2-yl)acetamide | C₆H₈N₂OS | 156.21 | 7.4-7.6 (d, 1H, thiazole-H), 7.0-7.2 (d, 1H, thiazole-H), 3.6-3.8 (s, 3H, N-CH₃), 2.3-2.5 (s, 3H, COCH₃) | 170-172 (C=O), 165-167 (C2), 140-142 (C4), 115-117 (C5), 38-40 (N-CH₃), 22-24 (COCH₃) | 157 [M+H]⁺ |
| N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide | C₇H₈N₂O₂S | 184.22 | 9.9-10.1 (s, 1H, CHO), 8.0-8.2 (s, 1H, thiazole-H), 3.7-3.9 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, COCH₃) | 185-187 (CHO), 170-172 (C=O), 168-170 (C2), 150-152 (C4), 125-127 (C5), 38-40 (N-CH₃), 22-24 (COCH₃) | 185 [M+H]⁺ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
This guide outlines a robust and logical synthetic route to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry. The successful synthesis and purification of this compound will enable further exploration of its potential as a key building block in the development of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Ayhan-Kilcigil, G., & Altanlar, N. (2003). Synthesis and antimicrobial activity of some new 2-aminothiazole derivatives. Turkish Journal of Chemistry, 27(4), 541-546.
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
PubChem. (n.d.). N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
- Gompper, R., & Effenberger, F. (1965). Die Vilsmeier-Haack-Reaktion bei Acylamino-Verbindungen. Chemische Berichte, 98(8), 2815-2825.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
